molecular formula C6H11NO2 B1518281 N-cyclopropyl-2-hydroxypropanamide CAS No. 1153455-77-6

N-cyclopropyl-2-hydroxypropanamide

Cat. No. B1518281
CAS RN: 1153455-77-6
M. Wt: 129.16 g/mol
InChI Key: UZAWKODJIOYAJG-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-hydroxypropanamide is a cyclic amino acid derivative with a molecular formula of C6H11NO2 . It has a molecular weight of 129.16 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11NO2/c1-4(8)6(9)7-5-2-3-5/h4-5,8H,2-3H2,1H3,(H,7,9) . This indicates the presence of a cyclopropyl group attached to a hydroxypropanamide group.


Physical And Chemical Properties Analysis

This compound is an oil at room temperature .

Scientific Research Applications

1. Metabolism and Adduct Formation

N-cyclopropyl-2-hydroxypropanamide is a compound that can be involved in metabolism and adduct formation processes. Studies have detailed the metabolism of related compounds and the formation of hemoglobin adducts in humans. For instance, the metabolism of acrylamide (AM) in humans following oral and dermal administration has been explored, revealing that approximately 86% of the urinary metabolites were derived from glutathione (GSH) conjugation, excreted as various conjugated forms. This demonstrates the metabolic conversion pathways and the formation of protein adducts, which are crucial for understanding the compound's behavior in biological systems (Fennell et al., 2005).

2. Pharmacokinetics and Drug Metabolism

Understanding the pharmacokinetics and metabolism of therapeutic compounds is crucial in drug development. Research on cyclophosphamide, a compound used for cancer chemotherapy, provides insights into the pharmacokinetics after oral and intravenous administration. This knowledge aids in optimizing dosing regimens and improving therapeutic outcomes. The study of GSK1322322, a peptidase deformylase inhibitor, using the Entero-Test for biliary sampling, exemplifies the detailed investigation of metabolism and disposition in humans, highlighting the importance of understanding the systemic availability and metabolic pathways of pharmaceutical agents (Struck et al., 1987).

3. Biomaterials in Surgical Applications

This compound-related research extends into biomaterials, particularly in surgical applications. For instance, the use of biomimetic nanohydroxyapatite/polyamide 66 (n-HA/PA 66) mesh cages in anterior cervical corpectomy and fusion (ACCF) surgery showcases the integration of novel materials in medical procedures. This innovation leads to improved surgical outcomes and highlights the compound's potential in enhancing biomaterials used in clinical settings (Xu et al., 2015).

Safety and Hazards

N-cyclopropyl-2-hydroxypropanamide is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and using the substance only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-cyclopropyl-2-hydroxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4(8)6(9)7-5-2-3-5/h4-5,8H,2-3H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAWKODJIOYAJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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